molecular formula C22H21NO5 B2424362 9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate CAS No. 2408938-54-3

9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate

Cat. No.: B2424362
CAS No.: 2408938-54-3
M. Wt: 379.412
InChI Key: YKJIWWVELGTARG-DENIHFKCSA-N
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Description

9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate is a complex organic compound used in a variety of scientific and industrial applications. It boasts unique structural elements that lend themselves to specific chemical reactions and mechanisms of action.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-12-22-11-23(9-19(22)20(25)28-13-22)21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19,24H,9-13H2/t19-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJIWWVELGTARG-DENIHFKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)OCC2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)OC[C@@]2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Intermediate

A pyrrolidine derivative bearing a ketone group at the 3-position serves as the starting material. Reduction of the ketone to a hydroxymethyl group is achieved using sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) under acidic conditions. For example, hydrazone intermediates derived from ketones are reduced to yield secondary alcohols with high stereoselectivity.

Cyclization to the Furo Ring

The hydroxymethyl group facilitates cyclization via nucleophilic attack on a proximal carbonyl carbon. Acid catalysis (e.g., acetic acid) promotes ether bond formation, yielding the tetrahydrofuro[3,4-c]pyrrole skeleton. Reaction conditions must be carefully controlled to avoid over-oxidation or side reactions.

Stereochemical Control and Purification

The (3aR,6aS) configuration is enforced through chiral auxiliaries or resolution techniques. For instance, enantiopure starting materials derived from L-proline ensure correct stereochemistry. Post-synthesis purification employs silica gel chromatography with gradients of ethyl acetate in hexanes, achieving >98% purity.

Alternative Synthetic Routes

Reductive Amination Strategy

A ketone-containing intermediate undergoes reductive amination with ammonium acetate and NaBH3CN, followed by Fmoc protection. This method avoids isolated hydrazone intermediates but requires stringent pH control.

Solid-Phase Synthesis

Immobilization of the pyrrolidine core on resin allows iterative Fmoc-based coupling, though this approach is less common for small-molecule synthesis.

Reaction Optimization and Challenges

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates but may compromise yields due to side reactions.
  • Temperature Sensitivity : Exothermic reactions during Fmoc-Cl addition necessitate ice-bath cooling to prevent decomposition.
  • Workup Procedures : Aqueous washes (3×100 mL water) remove unreacted hydrazine, while filtration isolates the crystalline Fmoc-carbamate product.

Analytical Characterization

Critical data for confirming structure and purity include:

  • 1H NMR : Resonances at δ 4.08 ppm (Fmoc methylene), 7.32–7.88 ppm (fluorenyl aromatics).
  • 13C NMR : Carbonyl signals at δ 158.2 ppm (carbamate) and 177.19 ppm (ester).
  • HPLC : Retention time consistency (Rt = 4.16 min) under reversed-phase conditions.

Industrial-Scale Considerations

Kilogram-scale synthesis employs continuous flow reactors to maintain temperature control during exothermic steps. Economic assessments favor diethyl ether over acetonitrile due to lower cost and easier recovery.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: The carbonyl group can be reduced to alcohols or other derivatives.

  • Substitution: Various functional groups on the fluorenyl and furan rings can be substituted via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents like PCC or KMnO₄.

  • Reducing agents such as LiAlH₄ or NaBH₄.

  • Catalysts and solvents depending on the specific substitution reactions.

Major Products: The products vary based on the type of reaction but often include derivatives with modified functional groups that offer new properties or reactivities.

Scientific Research Applications

The compound is used in diverse fields:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Potentially in the study of enzyme inhibition and interaction with biological macromolecules.

  • Medicine: As a precursor to pharmacologically active compounds or in drug formulation studies.

  • Industry: In the development of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

Molecular Targets and Pathways: The compound's effects are influenced by its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired pharmacological or industrial outcomes.

Comparison with Similar Compounds

  • 9H-Fluoren-9-ylmethyl derivatives with different functional groups.

  • Tetrahydrofuro[3,4-c]pyrrole analogues with variations in the carboxylate or hydroxymethyl groups.

This should give a comprehensive overview of the compound. Anything else you want to dive into?

Biological Activity

The compound 9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate is a complex organic molecule with potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, supported by various research findings.

  • Molecular Formula : C22H21NO5
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 2408938-54-3

Biological Activity Overview

Recent studies have indicated that compounds similar to or derived from the fluorenylmethyl framework exhibit a range of biological activities. Notably, the compound has shown potential in the following areas:

1. Antimicrobial Activity

The antimicrobial efficacy of various derivatives related to this compound has been investigated. For instance, studies involving related structures have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus.

CompoundMinimum Inhibitory Concentration (MIC)Activity Against
Nigritanine128 µMStaphylococcus aureus
Harmane4.36 mm (zone of inhibition)Staphylococcus aureus, Escherichia coli

These findings suggest that modifications to the fluorenylmethyl structure may enhance antimicrobial properties, making it a candidate for further exploration in medicinal chemistry .

2. Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of compounds similar to 9H-Fluoren-9-ylmethyl derivatives. For example, nigritanine was found to exhibit antimicrobial activity without significant cytotoxic effects on mammalian cells at concentrations up to its MIC . This indicates a favorable therapeutic index which is crucial for drug development.

Case Study: Antimicrobial Efficacy of Fluorenyl Derivatives

A study published in the Journal of Natural Products highlighted the structure-activity relationships (SAR) of fluorenyl derivatives. The researchers synthesized several analogs and tested their antibacterial properties against clinical isolates of S. aureus. The results showed that specific modifications increased the potency against resistant strains .

Case Study: Cytotoxicity Evaluation

In another study focused on cytotoxicity, researchers evaluated the effects of fluorenyl derivatives on human keratinocytes and red blood cells. The results indicated that these compounds could be designed to minimize toxicity while retaining their biological activity, emphasizing their potential for therapeutic applications in dermatological conditions .

Q & A

Q. What are the established synthetic methodologies for preparing this compound, and how do reaction conditions influence stereochemical outcomes?

Answer: The compound’s synthesis typically involves multi-step protocols, leveraging esterification and cyclization reactions. For example, analogous furo-pyrrole systems are synthesized via sequential steps:

  • Step 1: Activation of carboxylic acid derivatives (e.g., ethyl esters) with coupling agents like EDC/HOBt.
  • Step 2: Cyclization under basic conditions (e.g., NaHCO₃) to form the tetrahydrofuro[3,4-c]pyrrole core.
  • Step 3: Fmoc protection of the amine group using 9-fluorenylmethyl chloroformate .

Stereochemical control is achieved through chiral starting materials (e.g., (S)-pyrrolidine derivatives) and temperature modulation during cyclization. For instance, low temperatures (−20°C) minimize racemization in sensitive intermediates .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves stereochemistry and verifies the Fmoc group’s presence (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • HPLC-MS: Quantifies purity (>95%) and detects hydrolyzed byproducts (e.g., free amine from Fmoc deprotection).
  • X-ray Crystallography: Validates absolute configuration for chiral centers in crystalline derivatives .

Safety Note: Handling requires PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal exposure) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

Answer: Contradictions in NOE or coupling constants often arise from conformational flexibility in the tetrahydrofuro-pyrrole ring. Strategies include:

  • Dynamic NMR Studies: Variable-temperature experiments to identify rotameric equilibria.
  • DFT Calculations: Compare computed chemical shifts (e.g., using Gaussian09) with experimental data to validate proposed conformers .
  • Alternative Derivatization: Introduce bulky substituents (e.g., tert-butyl groups) to restrict rotation and simplify spectra .

Q. What catalytic systems optimize the hydroxymethyl group’s reactivity for downstream functionalization without compromising the Fmoc protection?

Answer:

  • Pd-Catalyzed Cross-Coupling: Miyaura borylation of the hydroxymethyl group using Pd(dppf)Cl₂ and bis(pinacolato)diboron in THF at 80°C .
  • Enzyme-Mediated Modifications: Lipase B (Candida antarctica) selectively acylates the hydroxymethyl group in biphasic systems (toluene/water, pH 7.5) .
  • Protection-Deprotection Strategies: Temporary silylation (TBDMSCl) prevents undesired side reactions during Fmoc stability tests .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous reaction media?

Answer:

  • pH-Dependent Hydrolysis: The Fmoc group undergoes base-catalyzed cleavage (t₁/₂ < 1 h at pH > 9). Stability is maintained in mildly acidic buffers (pH 4–6, acetate buffer).
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the compound against hydrolysis compared to THF or methanol .
  • Accelerated Stability Testing: Use Arrhenius modeling (25–40°C) to predict degradation kinetics under storage conditions .

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, solubility) for drug discovery applications?

Answer:

  • PhysChem Predictors: ACD/Labs Percepta calculates logP (2.1 ± 0.3) and aqueous solubility (0.6 mg/mL) using fragment-based methods.
  • Molecular Dynamics (MD): Simulations in GROMACS assess membrane permeability via lipid bilayer interactions.
  • ADMET Modeling: SwissADME predicts moderate CYP3A4 inhibition risk (Score: 0.72), necessitating in vitro validation .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when using this compound as a building block?

Answer:

  • Coupling Conditions: Use HATU/DIPEA in DMF for rapid amide bond formation (<5 min), minimizing exposure to basic environments.
  • Low-Temperature SPPS: Conduct couplings at 4°C to suppress base-induced epimerization.
  • Real-Time Monitoring: In situ FTIR tracks Fmoc deprotection efficiency (disappearance of carbonate C=O stretch at 1750 cm⁻¹) .

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